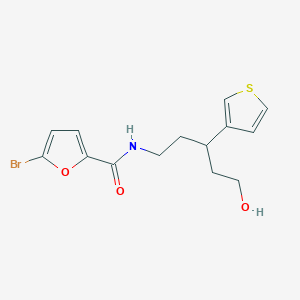

![molecular formula C18H18N2O3S B2958023 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034263-02-8](/img/structure/B2958023.png)

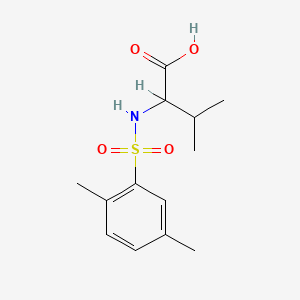

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a sulfur atom . It also has a dihydropyridine ring, which is a heterocyclic compound with a nitrogen atom . The molecule also contains a carboxamide group, which is a common functional group in bioactive molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b]thiophene and dihydropyridine rings, and the introduction of the carboxamide group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[b]thiophene and dihydropyridine rings are likely to be planar due to the conjugated pi system . The orientation of the carboxamide group could vary depending on the specific synthesis conditions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzo[b]thiophene ring might undergo electrophilic aromatic substitution reactions . The dihydropyridine ring could participate in redox reactions . The carboxamide group might be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique

Antimicrobial Properties

Benzothiophene derivatives, which this compound is a part of, have been tested against various microorganisms and have shown high antibacterial activity against S. aureus . They also have potential to be used as antifungal agents against current fungal diseases .

Antioxidant Capacities

Some benzothiophene derivatives have shown quite high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .

Organic Semiconductors

Benzothiophene derivatives have been utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs) . They have shown p-channel behavior, demonstrating hole mobility and a current on/off ratio higher than 10^6 .

Monoclonal Antibody Production

Psychotropic Effects

Benzothieno[2,3-c]pyridine derivatives, which this compound is a part of, have been found to have psychotropic effects .

Inhibitors

Benzothiophene analogs have been tested as MAO inhibitors in vitro . They have shown that S-harmaline is 50 times as active as harmaline .

Analgesics and Tranquilizers

Among benzothieno[2,3-c]pyridines, analgesics, tranquilizers, antidepressants, α2-blockers, and anorexic compounds were found .

Anticancer Properties

Benzothiophenes and thiophenes are well-known candidates of heteroaromatic compounds and used as pharmaceuticals like Raloxifene , which is used for the treatment of breast cancer .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-18(23,15-10-12-6-3-4-8-14(12)24-15)11-19-16(21)13-7-5-9-20(2)17(13)22/h3-10,23H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLFGYYUHYNALB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)

![(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane](/img/structure/B2957941.png)

![1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2957942.png)

![8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2957947.png)

![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)

![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)